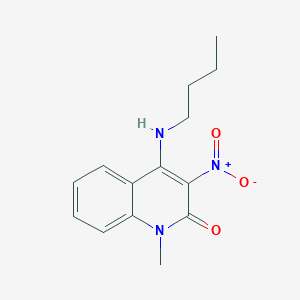
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone, also known as BMNQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. BMNQ belongs to the class of quinoline derivatives and is known to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antimicrobial properties. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and has a long shelf life. However, there are also some limitations to its use. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone. One area of research could be to further investigate its mechanism of action and to identify its molecular targets. Another area of research could be to explore its potential use as a fluorescent probe for the detection of other metal ions in biological samples. Additionally, 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone could be further studied for its potential use in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone involves the reaction of 4-nitro-1-methylquinolin-2(1H)-one with butylamine. This reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain the desired product. The purity of the product can be improved by further purification techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. 4-(butylamino)-1-methyl-3-nitro-2(1H)-quinolinone has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples.
Propriétés
IUPAC Name |
4-(butylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-4-9-15-12-10-7-5-6-8-11(10)16(2)14(18)13(12)17(19)20/h5-8,15H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMRBWVVKZOBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4940607.png)
![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4940611.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide](/img/structure/B4940613.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4940616.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4940626.png)

![2-(1-azepanylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4940632.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)
![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)
![7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)